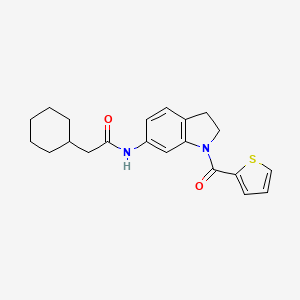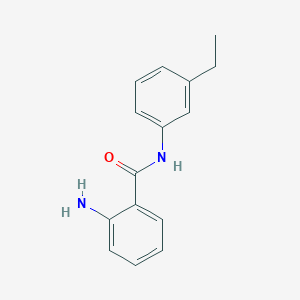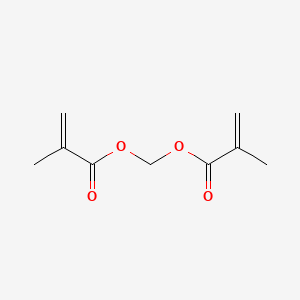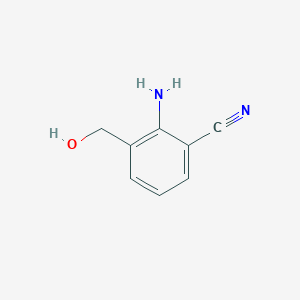
3'-Chloro-5'-fluoro-2-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 3’ position, a fluorine atom at the 5’ position, and a methyl group at the 2 position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with a chloroalkane in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production yield and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Major Products
Substitution Products: Depending on the substituent introduced, products can include various functionalized biphenyl derivatives.
Oxidation Products: Oxidation of the methyl group can yield carboxylic acids or aldehydes.
Scientific Research Applications
3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3’-Chloro-2-methyl-1,1’-biphenyl
- 5’-Fluoro-2-methyl-1,1’-biphenyl
- 3’-Chloro-5’-fluoro-1,1’-biphenyl
Uniqueness
3’-Chloro-5’-fluoro-2-methyl-1,1’-biphenyl is unique due to the specific combination of chlorine, fluorine, and methyl substituents on the biphenyl structure. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other biphenyl derivatives .
Properties
Molecular Formula |
C13H10ClF |
|---|---|
Molecular Weight |
220.67 g/mol |
IUPAC Name |
1-chloro-3-fluoro-5-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H10ClF/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8H,1H3 |
InChI Key |
GOOKTYREUFNSEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B14137338.png)

![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)
![3-({6-Methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14137345.png)








